molecular formula C6H11N3O3S2 B1489507 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide CAS No. 2092148-25-7

2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide

Cat. No.: B1489507
CAS No.: 2092148-25-7
M. Wt: 237.3 g/mol
InChI Key: KKSWEKYKAXQLEY-UHFFFAOYSA-N
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Description

2-Amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, and a sulfonamide group, which is known for its biological activity.

Biochemical Analysis

Biochemical Properties

2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs) and kinases, which are crucial for regulating gene expression and cell signaling pathways . The inhibition of HDACs by this compound leads to increased acetylation of histones, resulting in altered gene expression patterns. Additionally, this compound can bind to proteins involved in cellular metabolism, affecting their activity and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDACs by this compound leads to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to alterations in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects by binding to the active sites of enzymes, such as HDACs and kinases, thereby inhibiting their activity . The inhibition of HDACs results in increased acetylation of histones, which in turn affects gene expression by altering chromatin structure . Additionally, this compound can modulate the activity of kinases, leading to changes in cell signaling pathways and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . Additionally, this compound can influence metabolite levels, leading to changes in cellular energy production and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function, influencing its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide typically involves the following steps:

  • Thiazole Synthesis: : The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea or thioamides.

  • Sulfonamide Formation: : The sulfonamide group can be introduced by reacting the thiazole with sulfonamides under acidic or basic conditions.

  • Amination: : The amino group can be introduced through nitration followed by reduction or direct amination reactions.

Industrial Production Methods

In an industrial setting, the compound is likely produced through a multi-step synthesis process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form amines or alcohols.

  • Substitution: : The amino and sulfonamide groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: : Reagents like alkyl halides, acyl chlorides, and isocyanates can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Thiazole-5-sulfoxide and Thiazole-5-sulfone.

  • Reduction: : 2-Amino-N-(1-hydroxypropan-2-yl)thiazole-5-amine and 2-Amino-N-(1-hydroxypropan-2-yl)thiazole-5-ol.

  • Substitution: : Various substituted thiazoles and sulfonamides.

Scientific Research Applications

2-Amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Studied for its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-Amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide is similar to other thiazole derivatives and sulfonamides, but it has unique structural features that may confer distinct properties and activities. Some similar compounds include:

  • Thiazole-2-carboxamide

  • Sulfanilamide

  • 2-Amino-4-thiazoleethanol

These compounds share the thiazole ring and sulfonamide group but differ in their substituents and functional groups, leading to variations in their chemical behavior and biological activity.

Properties

IUPAC Name

2-amino-N-(1-hydroxypropan-2-yl)-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3S2/c1-4(3-10)9-14(11,12)5-2-8-6(7)13-5/h2,4,9-10H,3H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSWEKYKAXQLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NS(=O)(=O)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide
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Reactant of Route 6
2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide

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